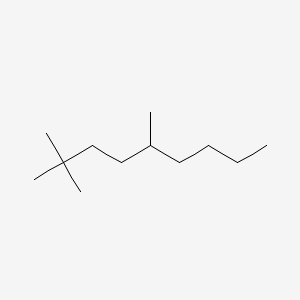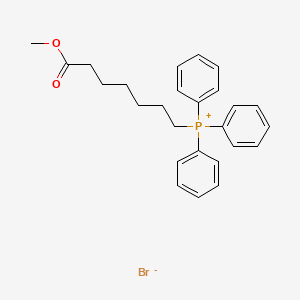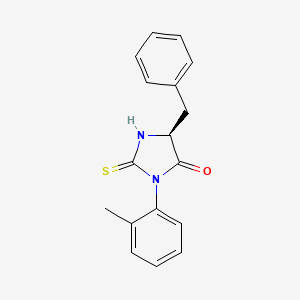![molecular formula C26H19N3OS B14536420 N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N'-phenylurea CAS No. 62001-55-2](/img/structure/B14536420.png)
N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N’-phenylurea is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound is characterized by the presence of a naphthothiazole moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N’-phenylurea typically involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions. This method is both atom-economic and environmentally friendly, as it avoids the use of heavy metals and other hazardous reagents . The reaction proceeds through the formation of double C–S bonds via C–H bond functionalization, resulting in the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable practices are likely to be applied. This includes the use of renewable resources, minimizing waste, and optimizing reaction conditions to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives. Substitution reactions can introduce various functional groups into the aromatic rings or the thiazole moiety, leading to a wide range of derivatives.
Scientific Research Applications
N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N’-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N’-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Similar in structure but with a benzene ring fused to the thiazole ring instead of a naphthalene ring.
Oxazoles: Five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, also known for their diverse biological activities.
Uniqueness
N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N’-phenylurea is unique due to the presence of the naphthothiazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole derivatives and contributes to its potential as a versatile compound in various scientific research applications.
Properties
CAS No. |
62001-55-2 |
|---|---|
Molecular Formula |
C26H19N3OS |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[4-(2-benzo[f][1,3]benzothiazol-2-ylethenyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C26H19N3OS/c30-26(27-21-8-2-1-3-9-21)28-22-13-10-18(11-14-22)12-15-25-29-23-16-19-6-4-5-7-20(19)17-24(23)31-25/h1-17H,(H2,27,28,30) |
InChI Key |
FEKOUBYNNPZOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC5=CC=CC=C5C=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-1-methyl-6-phenylpyrrolo[1,2-a]imidazole;sulfuric acid](/img/structure/B14536346.png)


![1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane](/img/structure/B14536354.png)





![3-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]propanamide](/img/structure/B14536378.png)
![Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14536387.png)

